Cas no 90270-93-2 (2-Chloro-5-(hydroxymethyl)benzoic Acid)
2-Chloro-5-(hydroxymethyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-chloro-5-(hydroxymethyl)-
- 2-chloro-5-(hydroxymethyl)benzoic acid
- 90270-93-2
- SCHEMBL13622158
- Z1262523857
- AKOS030588508
- EN300-3025934
- DTXSID90728443
- 2-Chloro-5-(hydroxymethyl)benzoic Acid
-
- MDL: MFCD20643952
- Inchi: 1S/C8H7ClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
- InChI Key: LADPIJHQRGNDEF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(CO)=CC=1C(=O)O
Computed Properties
- Exact Mass: 186.0083718g/mol
- Monoisotopic Mass: 186.0083718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 57.5Ų
2-Chloro-5-(hydroxymethyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C197616-100mg |
2-Chloro-5-(hydroxymethyl)benzoic Acid |
90270-93-2 | 100mg |
$ 250.00 | 2022-04-01 | ||
| TRC | C197616-500mg |
2-Chloro-5-(hydroxymethyl)benzoic Acid |
90270-93-2 | 500mg |
$ 975.00 | 2022-04-01 | ||
| TRC | C197616-1g |
2-Chloro-5-(hydroxymethyl)benzoic Acid |
90270-93-2 | 1g |
$ 1520.00 | 2022-04-01 | ||
| Enamine | EN300-3025934-0.05g |
2-chloro-5-(hydroxymethyl)benzoic acid |
90270-93-2 | 95.0% | 0.05g |
$202.0 | 2025-03-19 | |
| Enamine | EN300-3025934-0.1g |
2-chloro-5-(hydroxymethyl)benzoic acid |
90270-93-2 | 95.0% | 0.1g |
$301.0 | 2025-03-19 | |
| Enamine | EN300-3025934-0.25g |
2-chloro-5-(hydroxymethyl)benzoic acid |
90270-93-2 | 95.0% | 0.25g |
$431.0 | 2025-03-19 | |
| Enamine | EN300-3025934-0.5g |
2-chloro-5-(hydroxymethyl)benzoic acid |
90270-93-2 | 95.0% | 0.5g |
$679.0 | 2025-03-19 | |
| Enamine | EN300-3025934-1.0g |
2-chloro-5-(hydroxymethyl)benzoic acid |
90270-93-2 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
| Enamine | EN300-3025934-2.5g |
2-chloro-5-(hydroxymethyl)benzoic acid |
90270-93-2 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
| Enamine | EN300-3025934-5.0g |
2-chloro-5-(hydroxymethyl)benzoic acid |
90270-93-2 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 |
2-Chloro-5-(hydroxymethyl)benzoic Acid Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-Chloro-5-(hydroxymethyl)benzoic Acid
Recent Advances in the Application of 2-Chloro-5-(hydroxymethyl)benzoic Acid (CAS: 90270-93-2) in Chemical Biology and Pharmaceutical Research
2-Chloro-5-(hydroxymethyl)benzoic acid (CAS: 90270-93-2) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and targeted drug delivery systems. This report synthesizes the latest research findings on this compound from peer-reviewed journals and patent literature published within the last 18 months.
A 2023 study published in Bioorganic & Medicinal Chemistry Letters demonstrated the compound's utility in creating novel nonsteroidal anti-inflammatory drug (NSAID) derivatives. Researchers at Kyoto University successfully incorporated 90270-93-2 into a series of COX-2 selective inhibitors, achieving 40% greater metabolic stability compared to traditional scaffolds. The chloromethyl moiety proved particularly valuable for subsequent functionalization through nucleophilic substitution reactions.
In pharmaceutical formulation research, scientists from Merck have recently patented (WO2023187567) a prodrug strategy using 2-Chloro-5-(hydroxymethyl)benzoic Acid as a linker for antibody-drug conjugates (ADCs). The compound's dual functionality allows simultaneous conjugation to monoclonal antibodies through its carboxylic acid group while serving as a cleavable linker for cytotoxic payloads. This innovation addresses previous challenges with ADC stability in circulation while maintaining efficient drug release at target sites.
Structural biology studies have revealed interesting interactions between derivatives of 90270-93-2 and protein targets. Cryo-EM analysis published in Nature Chemical Biology (2024) showed that chloromethyl-substituted benzoic acid derivatives form unique halogen bonds with cysteine residues in the ATP-binding pocket of kinase enzymes. This finding has spurred new drug discovery programs targeting resistant mutations in oncology targets.
The compound has also shown promise in chemical biology applications. A recent ACS Chemical Biology paper detailed its use as a photoaffinity labeling agent for mapping small molecule-protein interactions. The hydroxymethyl group serves as an attachment point for biotin tags, while the chloro substituent enables UV-induced crosslinking - a combination that significantly improved labeling efficiency in live-cell studies.
From a synthetic chemistry perspective, advances in green chemistry approaches to producing 90270-93-2 have been noteworthy. A 2023 Green Chemistry article described a biocatalytic route using engineered E. coli strains that achieves 85% yield at gram-scale while eliminating traditional chlorination solvents. This development addresses both environmental concerns and production scalability for pharmaceutical applications.
Ongoing clinical trials (NCT05874223) are evaluating a 90270-93-2-derived PARP inhibitor for solid tumors, with Phase I results showing favorable pharmacokinetics. The hydroxymethyl group appears to contribute to improved blood-brain barrier penetration compared to existing PARP inhibitors - a property that could expand therapeutic applications to CNS malignancies.
In conclusion, 2-Chloro-5-(hydroxymethyl)benzoic Acid continues to demonstrate remarkable versatility across multiple areas of pharmaceutical research. Its unique chemical properties enable diverse applications ranging from drug discovery to bioconjugation strategies. Future research directions likely include further exploration of its potential in targeted therapies and the development of more sustainable production methods to meet growing industrial demand.
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